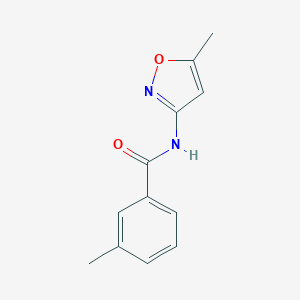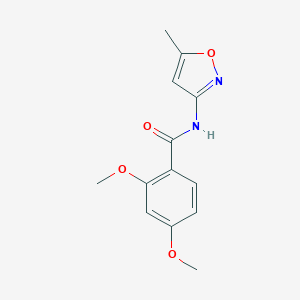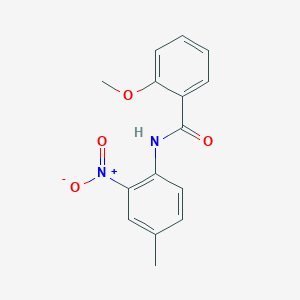
4-bromo-N-(4-fluorophenyl)benzamide
Overview
Description
“4-bromo-N-(4-fluorophenyl)benzamide” is an organic compound with the molecular formula C13H9BrFNO . It has a molecular weight of 294.123 g/mol . The compound is part of the benzamide class of compounds, which are amides of benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(4-fluorophenyl)benzamide” consists of a benzamide core with a bromine atom attached to one of the carbon atoms and a fluorophenyl group attached to the nitrogen atom of the amide group . The InChI Key for this compound is DBCKBDOQSKIIOA-UHFFFAOYSA-N .Scientific Research Applications
Antipathogenic Activity : Some derivatives of 4-bromo-N-(4-fluorophenyl)benzamide have been synthesized and tested for antipathogenic activities. Notably, these derivatives demonstrate significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, both known for their ability to grow in biofilms. This indicates potential use in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Metal Complex Formation : Studies have shown that 4-bromo-N-(di-R-carbamothioyl)benzamide ligands can form complexes with Ni(II) and Cu(II). These complexes have been characterized and indicate potential applications in the field of coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).
Dimorphic Behavior in Crystals : The compound 4-fluoro-N-(2-fluorophenyl) benzamide, which is structurally similar to 4-bromo-N-(4-fluorophenyl)benzamide, exhibits dimorphic behavior. This is significant in crystallography and material science, as the different forms have diverse morphologies and properties (Chopra & Row, 2005).
Antimicrobial Evaluation : Novel fluorine-containing derivatives of 4-bromo-N-(4-fluorophenyl)benzamide have been synthesized and evaluated for antimicrobial activity. These studies highlight the role of such compounds in the development of new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Radiopharmaceutical Applications : Some derivatives have been used in the synthesis of radio-labeled compounds, which have potential applications in medical imaging and diagnostics (Johnströma, Stone-Elander, & Duelfer, 1994).
Serotonin Receptor Imaging in Alzheimer's Disease : Compounds structurally related to 4-bromo-N-(4-fluorophenyl)benzamide have been used in the development of molecular imaging probes for serotonin receptors, aiding in the study of Alzheimer's disease (Kepe et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKBDOQSKIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




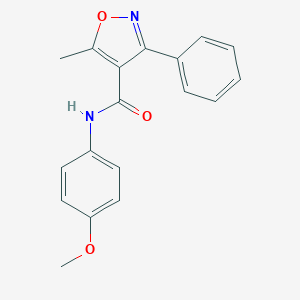
![N-(2-{[2-(butylamino)-2-oxoethyl]amino}-2-oxoethyl)benzamide](/img/structure/B448477.png)
![2-{3-[(3-iodoanilino)carbonyl]phenyl}-N-(3-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B448479.png)
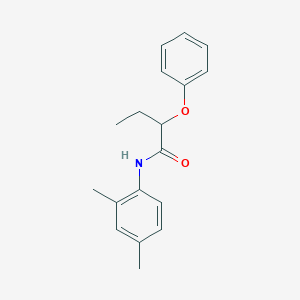
![Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(diphenylacetyl)amino]benzoate](/img/structure/B448483.png)

![2-phenoxy-N-{2-[(2-phenoxybutanoyl)amino]phenyl}butanamide](/img/structure/B448486.png)
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B448489.png)
